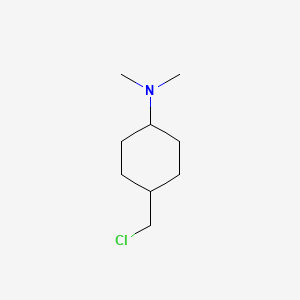

(4-Chloromethyl-cyclohexyl)-dimethyl-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN/c1-11(2)9-5-3-8(7-10)4-6-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZLFWDVRBHECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloromethyl Cyclohexyl Dimethyl Amine and Structural Analogs

Strategies for the Formation of the N,N-Dimethylamino Cyclohexane (B81311) Core

The construction of the N,N-dimethylamino cyclohexane scaffold is a critical step in the synthesis of the target compound and its analogs. Several established and modern synthetic methods are available for this transformation, each with its own advantages and limitations.

Reductive Amination Protocols for Cyclohexylamine (B46788) Derivatives

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. researchgate.netmasterorganicchemistry.com In the context of synthesizing N,N-dimethylaminocyclohexane derivatives, this typically involves the reaction of a cyclohexanone (B45756) precursor with dimethylamine (B145610) in the presence of a reducing agent. vedantu.comyoutube.com

The reaction proceeds through the initial formation of an enamine or iminium ion intermediate upon the reaction of the cyclohexanone with dimethylamine. vedantu.comyoutube.com This intermediate is then reduced in situ to the desired tertiary amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity. masterorganicchemistry.com These reagents are mild enough not to reduce the initial ketone but are capable of reducing the more electrophilic iminium ion. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient for producing tertiary amines. youtube.com

The general reaction scheme is as follows: Cyclohexanone + (CH₃)₂NH + Reducing Agent → N,N-Dimethylcyclohexylamine

This method is versatile and can be applied to a range of substituted cyclohexanones to generate a library of N,N-dimethylaminocyclohexane analogs. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the desired product. organic-chemistry.org

Alkylation Approaches for Tertiary Amine Synthesis within Cyclic Systems

Direct alkylation of a pre-existing amine on a cyclohexane ring is another common strategy for the synthesis of tertiary amines like (4-Chloromethyl-cyclohexyl)-dimethyl-amine. organic-chemistry.orglibretexts.org This approach can start from a primary or secondary amine on the cyclohexane core, which is then reacted with a methylating agent. However, direct alkylation of amines with agents like methyl iodide can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com

More controlled and selective methods for N-methylation have been developed. For instance, the Eschweiler-Clarke reaction provides a classic method for the methylation of primary or secondary amines using formic acid and formaldehyde (B43269). This reaction proceeds via an iminium ion intermediate, which is then reduced by formate.

Modern catalytic systems have also been developed for the N-alkylation of amines. organic-chemistry.org For example, ruthenium and iridium complexes can catalyze the N-methylation of amines using methanol (B129727) as the methyl source. organic-chemistry.org These methods often offer high selectivity and can be performed under milder conditions. organic-chemistry.org Another environmentally benign approach involves the use of dimethyl carbonate (DMC) as a methylating agent, which produces non-toxic byproducts. nih.gov

The choice of alkylation strategy depends on the specific substrate and the desired level of control over the reaction. For the synthesis of N,N-dimethylaminocyclohexane derivatives, a two-step approach starting from a primary cyclohexylamine, involving mono-N-methylation followed by a second methylation, can be employed to achieve the desired tertiary amine.

Enantioselective Routes to Chiral Dimethylaminocyclohexanes

The synthesis of specific stereoisomers of this compound requires enantioselective methods. Chiral amines are valuable building blocks in medicinal chemistry. nih.gov Several strategies can be employed to achieve enantiomerically pure or enriched dimethylaminocyclohexanes.

One approach involves the use of chiral catalysts or reagents in the reductive amination process. For example, chiral auxiliaries can be attached to the cyclohexanone or the amine, which are then removed after the stereoselective reaction. More advanced methods utilize chiral transition metal catalysts, such as those based on iridium or rhodium, which can facilitate asymmetric hydrogenation of enamines or imines.

Another strategy is the deracemization of a racemic mixture of amines. This can be achieved using enzymes, such as cyclohexylamine oxidase (CHAO), which can selectively oxidize one enantiomer, allowing for the separation of the desired enantiomer. nih.gov Engineered variants of CHAO have shown enhanced activity towards secondary amines. nih.gov

Furthermore, the synthesis can start from a chiral pool of starting materials. For instance, a chiral cyclohexanone or a chiral amine can be used as a precursor to introduce the desired stereochemistry. The development of regio- and stereoselective methods for the synthesis of aminocyclitols often involves the stereoselective ring-opening of epoxides, which can be a viable route to chiral aminocyclohexane derivatives. nih.govresearchgate.net

Introduction of the Chloromethyl Functionality onto Cyclohexane Rings

The introduction of a chloromethyl group onto the cyclohexane ring is the second key transformation in the synthesis of this compound. This can be achieved either before or after the formation of the dimethylamino group.

Halogenation of Methylated Cyclohexane Precursors

One of the most direct methods for introducing a chlorine atom onto a methyl group attached to a cyclohexane ring is through free-radical halogenation. vaia.com This reaction is typically initiated by UV light or heat and involves the reaction of a methylcyclohexane (B89554) derivative with a chlorinating agent such as chlorine gas (Cl₂). ualberta.ca

The mechanism proceeds via a free-radical chain reaction. A chlorine radical abstracts a hydrogen atom from the methyl group, forming a methylcyclohexyl radical. This radical then reacts with a molecule of Cl₂ to form the chloromethyl product and a new chlorine radical, which continues the chain.

However, free-radical chlorination can lack selectivity, especially in complex molecules. masterorganicchemistry.com It can lead to a mixture of products, including polychlorinated species and isomers where chlorine has substituted other positions on the cyclohexane ring. vaia.com The selectivity of halogenation can be influenced by the relative stability of the radical intermediates. quora.com For instance, bromination is often more selective than chlorination for substituting at tertiary carbons due to the greater stability of the tertiary radical. masterorganicchemistry.comquora.com

To improve selectivity, specific chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide can be used. These reagents can sometimes offer better control over the chlorination process.

Nucleophilic Displacement Strategies for Chloromethyl Group Formation

A more controlled and often preferred method for introducing the chloromethyl group is through nucleophilic substitution. This strategy typically starts with a precursor containing a hydroxymethyl group (-CH₂OH) on the cyclohexane ring, such as 4-methylcyclohexanemethanol. reddit.comnih.govwikipedia.org This alcohol can then be converted to the corresponding chloride.

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). The reaction of the alcohol with thionyl chloride, often in the presence of a base like pyridine, is a widely used method that proceeds via a chlorosulfite intermediate. This method is generally efficient and provides the desired chloromethyl compound with good yield.

Another approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a chloride ion source, like lithium chloride (LiCl). This two-step process allows for a clean inversion of stereochemistry if the reaction proceeds via an SN2 mechanism.

Interactive Data Tables

Table 1: Reductive Amination of Cyclohexanone Derivatives

| Starting Ketone | Amine | Reducing Agent | Product | Reference |

| Cyclohexanone | Dimethylamine | NaBH₃CN | N,N-Dimethylcyclohexylamine | masterorganicchemistry.com |

| 4-Methylcyclohexanone | Dimethylamine | NaBH(OAc)₃ | N,N,4-Trimethylcyclohexylamine | organic-chemistry.org |

| 4-tert-Butylcyclohexanone | Dimethylamine | H₂/Pd-C | N,N-Dimethyl-4-tert-butylcyclohexylamine | researchgate.net |

Table 2: Halogenation of Methylcyclohexane

| Substrate | Halogenating Agent | Conditions | Major Product(s) | Reference |

| Methylcyclohexane | Cl₂ | UV light | Mixture of chloro-isomers | vaia.com |

| Methylcyclohexane | Br₂ | UV light | 1-Bromo-1-methylcyclohexane | quora.com |

Table 3: Nucleophilic Substitution for Chloromethyl Group Formation

| Starting Material | Reagent | Conditions | Product | Reference |

| (4-Methylcyclohexyl)methanol | SOCl₂ | Pyridine | 1-(Chloromethyl)-4-methylcyclohexane | N/A |

| (4-Methylcyclohexyl)methanol | PCl₃ | 1-(Chloromethyl)-4-methylcyclohexane | N/A |

Direct Chloromethylation Methodologies (e.g., Blanc-type reactions on relevant substrates)

Direct chloromethylation of a pre-existing N,N-dimethylcyclohexylamine framework presents a convergent approach to this compound. While a specific Blanc-type reaction on N,N-dimethylcyclohexylamine is not extensively documented in readily available literature, a plausible and chemically sound approach involves a two-step sequence starting from a more accessible precursor.

A common strategy for introducing a chloromethyl group onto a cyclohexane ring is through the conversion of a corresponding hydroxymethyl group. The synthesis of the precursor alcohol, (4-(hydroxymethyl)cyclohexyl)dimethylamine, can be achieved through various established methods. One such method involves the reduction of 4-(dimethylamino)cyclohexanecarboxylic acid or its esters.

Once the alcohol precursor, (4-(hydroxymethyl)cyclohexyl)dimethylamine, is obtained, it can be converted to the target chloride, this compound. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of chlorinating agents.

| Reagent | Description |

| Thionyl chloride (SOCl₂) | A common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction typically proceeds with good yield and produces gaseous byproducts (SO₂ and HCl), which can be easily removed. |

| Phosphorus trichloride (PCl₃) | Another widely used reagent for the chlorination of alcohols. |

| Oxalyl chloride ((COCl)₂) | Often used in conjunction with a catalyst like dimethylformamide (DMF) in the Appel reaction for a mild and efficient conversion. |

The choice of reagent and reaction conditions would be critical to ensure high yield and to avoid side reactions, particularly those involving the tertiary amine functionality.

Convergent and Divergent Synthetic Pathways to 1,4-Disubstituted Cyclohexane Systems

The construction of the 1,4-disubstituted cyclohexane core can be approached through either convergent or divergent strategies, allowing for the synthesis of a diverse range of analogs.

Convergent synthesis involves the coupling of two or more fragments that already contain the key structural elements of the target molecule. For 1,4-disubstituted cyclohexanes, this could involve a Diels-Alder reaction between a suitably substituted diene and a dienophile. This approach is highly efficient as it builds the cyclic core and installs the desired stereochemistry in a single step.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This is a powerful strategy for creating a library of related compounds for structure-activity relationship (SAR) studies. For example, a common intermediate such as 1,4-cyclohexanedione (B43130) can be selectively functionalized at each carbonyl group to introduce different substituents. chemicalbook.com The self-condensation of diethyl succinate (B1194679) is a classic method to produce a precursor to 1,4-cyclohexanedione. chemicalbook.com

A notable example of a divergent approach is the substrate-controlled Rh(III)-catalyzed synthesis of multisubstituted cyclopentenones and 1,4-diketones from quinoline-8-carbaldehydes and cyclopropanols. nih.gov By changing the substitution pattern on the cyclopropanol, the reaction can be directed towards different product classes. nih.gov

Stereoselective Control in the Synthesis of 1,4-Disubstituted Cyclohexanes

The biological activity and material properties of 1,4-disubstituted cyclohexanes are often highly dependent on their stereochemistry (cis vs. trans). Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

For 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally the more stable conformation, minimizing steric interactions. scholaris.catestbook.com However, synthetic control is necessary to achieve the desired isomer.

Diastereoselective annulation and cyclization reactions are powerful tools for constructing substituted cyclohexane rings with a high degree of stereocontrol. These reactions often proceed through a cascade mechanism, where a series of bond-forming events occur in a single pot.

One such strategy involves a cascade inter-intramolecular double Michael addition. For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase-transfer catalyst can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org The stereochemistry of the newly formed ring is controlled by the initial Michael addition step. beilstein-journals.org

Another approach is the diastereoselective reductive Cope rearrangement, which has been used to synthesize 1,2,4-trifunctionalized cyclohexanes. nih.gov This method allows for the creation of complex substitution patterns with good stereocontrol.

Knoevenagel condensation followed by an intramolecular lactam formation has also been employed for the diastereoselective synthesis of highly substituted cis-decahydroquinolines, where the stereochemistry is dictated by the cis-substitution of the starting cyclohexene (B86901) ring. chemicalbook.comnih.gov

The use of chiral auxiliaries and catalysts provides another powerful avenue for achieving stereocontrol in the synthesis of 1,4-disubstituted cyclohexanes.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired transformation, the auxiliary is removed. For example, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of acetoacetates to produce enol ethers with high diastereomeric excess. nih.gov

Catalyst-controlled methods employ a chiral catalyst to influence the stereochemistry of the reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Organocatalysis has emerged as a particularly effective strategy. For instance, cinchona alkaloid-based catalysts have been used for the enantioselective synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives through a Michael addition reaction. prepchem.com Similarly, organocatalytic [4+2] cycloaddition reactions have been developed to produce chiral spirocyclic scaffolds containing a cyclohexane ring with excellent diastereoselectivity. chemicalbook.com

Transition metal catalysis also offers elegant solutions. A dual palladium/electron transfer mediator (ETM) catalysis has been developed for the stereoselective carbocyclization of dienallenes to furnish cis-1,4-disubstituted six-membered heterocycles. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl Cyclohexyl Dimethyl Amine

Reactivity Profiles of the Chloromethyl Group

The chloromethyl group attached to the cyclohexane (B81311) ring is the primary site for nucleophilic substitution and elimination reactions. The reactivity of this primary alkyl halide is influenced by the steric hindrance of the cyclohexane ring and the potential for intramolecular interactions with the dimethylamino group.

Nucleophilic Substitution Reactions (S_N1 and S_N2 pathways)

The substitution of the chlorine atom in (4-Chloromethyl-cyclohexyl)-dimethyl-amine can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, depending on the reaction conditions and the nature of the nucleophile.

The S_N2 pathway is generally favored for primary alkyl halides like the chloromethyl group in the target molecule. quora.com This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com For an S_N2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The steric bulk of the cyclohexane ring can influence the rate of S_N2 reactions.

The S_N1 pathway , on the other hand, involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org Primary carbocations are generally unstable, making the S_N1 pathway less likely for the chloromethyl group unless there are stabilizing factors.

A significant consideration in the reactivity of this compound is the potential for neighboring group participation (NGP) by the dimethylamino group. wikipedia.orgdalalinstitute.com If the dimethylamino group is positioned appropriately (e.g., in the cis-isomer), its lone pair of electrons can attack the carbon of the chloromethyl group in an intramolecular S_N2 reaction, forming a bicyclic azetidinium ion intermediate. This anchimeric assistance can lead to an enhanced reaction rate compared to a similar compound without the amino group. youtube.com The subsequent attack by an external nucleophile on the azetidinium intermediate would then yield the substitution product, often with retention of the original stereochemistry due to a double inversion process. dalalinstitute.com

| Reaction Pathway | Key Features | Expected for this compound |

| S_N2 | Bimolecular, one-step, inversion of stereochemistry, sensitive to steric hindrance. | Favored with strong nucleophiles and in polar aprotic solvents. |

| S_N1 | Unimolecular, two-steps via carbocation, racemization, favored by polar protic solvents. | Less likely due to the primary nature of the substrate, unless stabilized. |

| NGP | Intramolecular reaction, rate enhancement, retention of stereochemistry. | Possible, especially in the cis-isomer, leading to the formation of a bicyclic intermediate. |

Elimination Reactions Involving the Chloromethyl Functionality

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. This reaction involves the simultaneous removal of a proton from a carbon adjacent to the chloromethyl group and the departure of the chloride ion. libretexts.orglibretexts.org The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

For an E2 elimination to occur in a cyclohexane system, the hydrogen atom and the leaving group must be in an anti-periplanar (diaxial) arrangement. msu.educhemistrysteps.comyoutube.com This conformational requirement can significantly influence the reaction rate and the product distribution, depending on the stereochemistry (cis or trans) of the substituents on the cyclohexane ring.

Reactivity Towards Organometallic Reagents

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. masterorganicchemistry.comyoutube.com Their reaction with the chloromethyl group of this compound would primarily result in an S_N2-type substitution, leading to the formation of a new carbon-carbon bond. nih.gov However, the basicity of the Grignard reagent could also promote elimination reactions as a competing pathway.

A crucial consideration is the presence of the tertiary amine functionality. Grignard reagents can react with acidic protons. While the N,N-dimethylamino group itself does not have an acidic proton, any quaternization of the amine (see section 3.2.1) would introduce an acidic proton that would be readily deprotonated by a Grignard reagent. Furthermore, the Lewis basicity of the nitrogen atom could lead to coordination with the magnesium of the Grignard reagent, potentially influencing the reactivity of the chloromethyl group. The chemoselectivity of Grignard reactions with substrates containing multiple reactive sites can be complex and may require careful control of reaction conditions. umn.eduresearchgate.net

Transformations Involving the N,N-Dimethylamino Moiety

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it a nucleophilic and basic center, susceptible to a range of chemical transformations.

Quaternization Reactions and Alkylation of the Tertiary Amine

The tertiary amine functionality of this compound readily undergoes quaternization when treated with an alkylating agent, such as methyl iodide. This is a classic S_N2 reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.orgresearchgate.net

The rate of quaternization is influenced by the steric environment around the nitrogen atom. A study on the kinetics of quaternization of various substituted N,N-dimethylcyclohexylamines with methyl iodide in methanol (B129727) revealed the influence of substituents on the reaction rate. rsc.org Although data for the specific title compound is not available, the study provides valuable insights into the reactivity of the N,N-dimethylamino group on a cyclohexane ring.

Table of Second-Order Rate Constants for the Quaternization of Substituted N,N-Dimethylcyclohexylamines with Methyl Iodide in Methanol at 30°C rsc.org

| Compound | k₂ × 10³ (L mol⁻¹ s⁻¹) |

| N,N-Dimethylcyclohexylamine | 1.93 |

| cis-4-t-Butyl-N,N-dimethylcyclohexylamine | 1.87 |

| trans-4-t-Butyl-N,N-dimethylcyclohexylamine | 1.98 |

| cis-3-Methyl-N,N-dimethylcyclohexylamine | 1.25 |

| trans-3-Methyl-N,N-dimethylcyclohexylamine | 2.15 |

Data extracted from Ramalingam, K., Balasubramanian, M., & Baliah, V. (1971). Kinetics of quaternization and conformational analysis of some substituted NN-dimethylcyclohexylamines. Journal of the Chemical Society B: Physical Organic, 2287-2290.

The data indicates that the stereochemistry and substitution pattern on the cyclohexane ring have a discernible effect on the rate of quaternization.

Hofmann Elimination Reactions of Quaternary Ammonium (B1175870) Salts

The quaternary ammonium salt formed from the quaternization of this compound can undergo a Hofmann elimination reaction upon treatment with a strong base, typically silver oxide, followed by heating. libretexts.orgwikipedia.orglibretexts.org This reaction is a key method for the synthesis of alkenes from amines. rsc.orgaakash.ac.in

The Hofmann elimination proceeds via an E2 mechanism and characteristically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most sterically accessible proton. wikipedia.orgmasterorganicchemistry.com

In the case of the quaternized derivative of this compound, elimination could potentially lead to the formation of two different alkenes, depending on which β-protons are removed. The primary products would be either a methylenecyclohexane (B74748) derivative or a vinylcyclohexane (B147605) derivative, with the former being the expected major product according to Hofmann's rule. The stereochemistry of the cyclohexane ring and the requirement for an anti-periplanar arrangement of the proton and the leaving group will play a crucial role in determining the product distribution. msu.edu

Oxidative Transformations of Tertiary Amines

The tertiary amine functionality in this compound is susceptible to various oxidative transformations. The primary pathways for the oxidation of tertiary amines include N-oxidation to form an amine N-oxide and oxidative N-dealkylation, which results in the cleavage of an N-alkyl group. uomustansiriyah.edu.iqnih.gov

The reaction outcome is often dependent on the oxidant and reaction conditions employed. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) typically leads to the formation of the corresponding N-oxide, this compound N-oxide. This process is believed to occur through the direct nucleophilic attack of the amine on the electrophilic oxygen atom of the oxidant. google.com

Alternatively, oxidative N-dealkylation can occur, particularly with metallic oxidants like manganese dioxide (MnO₂) or under photoredox catalysis conditions. researchgate.netacs.org This process generally proceeds via a single-electron transfer (SET) mechanism to form an aminium radical cation. Subsequent deprotonation at a carbon alpha to the nitrogen generates a key iminium ion intermediate. Hydrolysis of this iminium ion yields a secondary amine and a carbonyl compound (in this case, formaldehyde (B43269) from demethylation). chemrxiv.org The use of different catalytic systems can influence the selectivity between N-oxidation and N-dealkylation. mdpi.com

Table 1: Hypothetical Oxidative Reactions of this compound

| Oxidant/Catalyst System | Predominant Product | Plausible Yield (%) | Reference Reaction Type |

| H₂O₂ / H₂O | This compound N-oxide | ~90% | N-Oxidation google.com |

| m-CPBA / CH₂Cl₂ | This compound N-oxide | >95% | N-Oxidation nih.gov |

| MnO₂ / Hexane, Air | (4-Chloromethyl-cyclohexyl)-methyl-amine | ~70-80% | Oxidative N-Dealkylation researchgate.net |

| RuCl₂(PPh₃)₃ / t-BuOOH | (4-Chloromethyl-cyclohexyl)-methyl-amine | High | Catalytic N-Dealkylation nih.gov |

| Photoredox Catalyst / O₂ | (4-Chloromethyl-cyclohexyl)-methyl-amine | ~60-78% | Photochemical N-Dealkylation acs.org |

Note: The data in this table is illustrative and based on reported yields for structurally similar tertiary amines.

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and an electrophilic alkyl chloride, allows for unique intermolecular and intramolecular reactions.

Cyclization Reactions Mediated by Amine and Halide Functionalities

The most probable intramolecular reaction for this compound is a cyclization via a nucleophilic substitution pathway. The tertiary amine can act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group. This process, an intramolecular variation of the Menshutkin reaction, would result in the formation of a bicyclic quaternary ammonium salt, specifically 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane chloride. wikipedia.org

The rate of this intramolecular quaternization is influenced by several factors, including solvent polarity, temperature, and the conformation of the cyclohexane ring. wikipedia.orgsemanticscholar.org Polar aprotic solvents like DMSO or DMF are known to accelerate S_N2 reactions. researchgate.net The chair conformation of the cyclohexane ring that places the chloromethyl group in a position amenable to backside attack by the amine nitrogen would be favored for this reaction to proceed.

Table 2: Hypothetical Kinetic Data for Intramolecular Cyclization

| Solvent | Temperature (°C) | Half-life (t₁/₂) (hours) | Product | Reference Reaction Type |

| Acetonitrile | 50 | 24 | 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane chloride | Intramolecular Quaternization semanticscholar.org |

| DMSO | 50 | 8 | 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane chloride | Intramolecular Quaternization researchgate.net |

| Toluene | 80 | >72 | 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane chloride | Intramolecular Quaternization researchgate.net |

| Methanol | 25 | 48 | 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane chloride | Intramolecular Quaternization researchgate.net |

Note: The data in this table is hypothetical and intended to illustrate the relative effects of solvent on reaction rates based on general principles of S_N2 reactions.

Cross-Coupling Reactions Involving the Chloromethyl Substituent

The chloromethyl group, as a primary alkyl chloride, can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Kumada coupling, which involves the reaction of an organohalide with a Grignard reagent, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

In a hypothetical scenario, this compound could be coupled with various Grignard reagents (R'-MgBr) to yield (4-(R'-methyl)-cyclohexyl)-dimethyl-amine. The success of such couplings with non-activated alkyl halides often depends on the choice of catalyst and ligands, which are crucial for facilitating the catalytic cycle and preventing side reactions. acs.org Nickel catalysts, particularly those with pincer ligands, have shown efficacy in coupling non-activated alkyl halides with a tolerance for various functional groups. acs.org

Table 3: Hypothetical Kumada Coupling Reactions

| Grignard Reagent (R'-MgBr) | Catalyst (mol%) | Ligand | Product | Plausible Yield (%) |

| Phenylmagnesium bromide | NiCl₂(dppp) (3%) | dppp | (4-Benzyl-cyclohexyl)-dimethyl-amine | ~85% |

| Vinylmagnesium bromide | Pd(PPh₃)₄ (2%) | PPh₃ | (4-Allyl-cyclohexyl)-dimethyl-amine | ~70% |

| Ethylmagnesium bromide | [(MeNN₂)NiCl] (3%) | MeNN₂ | (4-Propyl-cyclohexyl)-dimethyl-amine | ~90% |

| 4-Methoxyphenylmagnesium bromide | NiCl₂(dppe) (5%) | dppe | [4-(4-Methoxy-benzyl)-cyclohexyl]-dimethyl-amine | ~80% |

Note: This table presents illustrative examples based on known Kumada coupling reactions of primary alkyl halides. Yields are hypothetical. acs.org

Detailed Mechanistic Studies of Key Reactions

Mechanism of Oxidative N-Dealkylation: The manganese-catalyzed oxidative N-dealkylation of a tertiary amine like this compound is proposed to initiate with a single-electron transfer (SET) from the nitrogen atom to a high-valent manganese-oxo species. mdpi.com This generates an aminium radical cation. A subsequent hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) from a methyl group produces an iminium ion intermediate. This electrophilic species is then attacked by water (hydrolysis), leading to an unstable hemiaminal. The hemiaminal collapses, releasing the dealkylated secondary amine, (4-Chloromethyl-cyclohexyl)-methyl-amine, and formaldehyde. chemrxiv.org

Mechanism of Intramolecular Cyclization (Menshutkin Reaction): The formation of the bicyclic quaternary ammonium salt proceeds via a classical S_N2 mechanism. wikipedia.org The lone pair of electrons on the tertiary nitrogen atom acts as the nucleophile, performing a backside attack on the electrophilic methylene (B1212753) carbon (CH₂Cl). This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, passing through a trigonal bipyramidal transition state. The chloride ion is displaced as the leaving group, resulting in the final, stable bicyclic product.

Mechanism of Kumada Coupling: The palladium- or nickel-catalyzed Kumada coupling follows a well-established catalytic cycle. wikipedia.orgnrochemistry.com

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0)) inserts into the carbon-chlorine bond of the chloromethyl group to form an organonickel(II) complex.

Transmetalation: The Grignard reagent (R'-MgBr) transfers its organic group (R') to the nickel complex, displacing the halide and forming a diorganonickel(II) intermediate.

Reductive Elimination: The two organic ligands on the nickel center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.

Configurational Isomerism: Cis/Trans Relationships in 1,4-Disubstituted Cyclohexanes

When a cyclohexane ring is substituted at two different positions, configurational isomers known as geometric isomers can exist. libretexts.org For a 1,4-disubstituted cyclohexane like this compound, these isomers are designated as cis and trans.

Cis Isomer : In the cis isomer, both the chloromethyl and dimethylamino groups are on the same side of the cyclohexane ring (either both pointing "up" or both "down"). mvpsvktcollege.ac.inlibretexts.org When considering the stable chair conformations, a cis-1,4-disubstituted cyclohexane will always have one substituent in an axial position and the other in an equatorial position. libretexts.orgyoutube.com Through a process called ring flip, the two chair conformations interconvert, causing the axial substituent to become equatorial and the equatorial substituent to become axial. fiveable.me

Trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring (one "up" and one "down"). mvpsvktcollege.ac.inlibretexts.org This stereochemical arrangement results in two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another, much less stable form, where both are in axial positions (diaxial). libretexts.orgyoutube.com

The cis and trans isomers are distinct chemical compounds (diastereomers) and cannot be interconverted through simple bond rotation or ring flipping. libretexts.orglibretexts.org

Conformational Preferences and Equilibria of Substituted Cyclohexylamines

The cyclohexane ring is not planar; it predominantly adopts a puckered, strain-free "chair" conformation. fiveable.mefiveable.me For substituted cyclohexanes, the different possible chair conformations are typically not of equal energy. pressbooks.pub

The chair conformation is the most stable arrangement for cyclohexane and its derivatives because it minimizes both angle strain (all C-C-C bond angles are close to the ideal tetrahedral angle) and torsional strain (all adjacent C-H bonds are staggered). fiveable.me At room temperature, the cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" or "chair-chair interconversion" between two equivalent chair forms. fiveable.melibretexts.org In this process, all axial bonds become equatorial and vice versa. scribd.com While the energy barrier for this inversion in unsubstituted cyclohexane is low, allowing for rapid interconversion, the presence of substituents creates distinct energy differences between the possible conformers. libretexts.orgscribd.com

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position over the more sterically crowded axial position. libretexts.orglibretexts.org An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). fiveable.me These repulsive forces are known as 1,3-diaxial interactions. fiveable.mefiveable.me The larger the substituent, the greater the steric strain from these interactions, and the stronger its preference for the equatorial position. libretexts.orgpressbooks.pub

This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -Cl | 0.53 |

| -CH₃ | 1.74 masterorganicchemistry.com |

| -N(CH₃)₂ | 2.1 |

| -CH₂Cl | ~1.75 (estimated, similar to ethyl) |

For This compound , the relative steric bulk of the dimethylamino group (-N(CH₃)₂) is greater than that of the chloromethyl group (-CH₂Cl), as indicated by their respective A-values. This dictates the conformational equilibrium for both the cis and trans isomers.

Trans Isomer : The trans isomer can exist as a diequatorial or a diaxial conformer. The diequatorial conformer has no significant 1,3-diaxial interactions, making it vastly more stable than the diaxial conformer, where both bulky groups would be in the highly strained axial positions. libretexts.orgyoutube.com Therefore, the equilibrium will overwhelmingly favor the diequatorial conformation.

Cis Isomer : The cis isomer has two chair conformations, each with one axial and one equatorial group. libretexts.org These two conformers are not equal in energy. libretexts.org The more stable conformation will be the one that places the larger substituent—the dimethylamino group—in the equatorial position to minimize steric strain. libretexts.orgpressbooks.pub The conformation with an axial dimethylamino group and an equatorial chloromethyl group would be significantly less stable.

Conformational Analysis Summary

| Isomer | More Stable Conformer | Substituent Positions | Rationale |

|---|---|---|---|

| Trans | Diequatorial | -CH₂Cl (eq), -N(CH₃)₂ (eq) | Avoids highly unfavorable 1,3-diaxial interactions for both groups. youtube.com |

| Cis | Dimethylamino group equatorial | -CH₂Cl (ax), -N(CH₃)₂ (eq) | The larger dimethylamino group occupies the less sterically hindered equatorial position. libretexts.orgpressbooks.pub |

Experimental Techniques for Stereochemical Elucidation and Conformational Analysis

A combination of advanced analytical methods is required to experimentally determine and characterize the stereoisomers and conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. acs.orgacs.org

¹H NMR : At room temperature, the rapid ring inversion of cyclohexanes often results in time-averaged signals in the ¹H NMR spectrum, where the chemical shifts and coupling constants represent a weighted average of the contributing conformers. libretexts.orgdocbrown.info However, at low temperatures, the ring flip can be slowed or "frozen" on the NMR timescale. nih.gov This allows for the observation of distinct signals for axial and equatorial protons. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their geminal equatorial counterparts. nih.gov The magnitude of the coupling constants (J-values) between adjacent protons also provides conformational information.

¹³C NMR : Similar to proton NMR, ¹³C NMR can distinguish between different carbon environments. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents, providing further evidence for the predominant conformation. libretexts.orgnih.govresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a static snapshot of the molecule's most stable conformation in the crystal lattice. While solution-state conformations can exist in a dynamic equilibrium, X-ray crystallography of a suitable crystalline derivative of this compound or an analogous compound would unequivocally establish the cis or trans configuration and reveal the preferred axial/equatorial orientation of the substituents in the solid phase. nih.gov This data provides a crucial benchmark for comparison with computational models and solution-state NMR studies.

Analysis of this compound Reveals Complex Stereochemical Landscape, Though Specific Research Remains Limited

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific research focused on the stereochemical analysis, conformational dynamics, and diastereoselective induction of the compound this compound. While the fundamental principles of stereochemistry and conformational analysis of substituted cyclohexanes are well-established, detailed experimental or computational data for this particular molecule are not readily found in published, peer-reviewed sources. This article, therefore, outlines the theoretical framework for the analysis of this compound, based on foundational chemical principles, while highlighting the absence of specific empirical data.

Stereochemical Analysis and Conformational Dynamics of 4 Chloromethyl Cyclohexyl Dimethyl Amine

The stereochemistry of (4-Chloromethyl-cyclohexyl)-dimethyl-amine is centered around the disubstituted cyclohexane (B81311) ring, which can exist as cis and trans diastereomers. In the cis isomer, both the chloromethyl and dimethylamino groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers can exist as a pair of enantiomers, although the molecule itself is not chiral due to its plane of symmetry when in the chair conformation.

The conformational dynamics of the cyclohexane ring are dominated by the chair conformation, which is the most stable arrangement. For each diastereomer, two chair conformations are possible, which interconvert through a process known as ring flipping. The relative stability of these two chair conformations is determined by the steric interactions of the substituents with the rest of the ring, specifically the presence of 1,3-diaxial interactions.

In the case of the trans isomer, one chair conformation would have both the chloromethyl and dimethylamino groups in equatorial positions, while the other would have both in axial positions. The conformation with both groups in the equatorial position would be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions.

For the cis isomer, one substituent will be in an axial position and the other in an equatorial position in both chair conformations. The preferred conformation would be the one where the larger substituent occupies the equatorial position to minimize steric strain. The relative steric bulk of the chloromethyl and dimethylamino groups would therefore dictate the conformational equilibrium of the cis isomer.

Diastereoselective induction refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving this compound, the existing stereochemistry of the cyclohexane ring would be expected to influence the stereochemical outcome of reactions at a prochiral center or the introduction of a new stereocenter.

For instance, in a nucleophilic substitution reaction at the chloromethyl group, the approach of the nucleophile could be sterically hindered by the cyclohexane ring and the dimethylamino group. The specific diastereomer (cis or trans) would present a different steric environment, potentially leading to different reaction rates or product distributions.

Similarly, if the dimethylamino group were to participate in a reaction, such as a quaternization, the accessibility of the nitrogen lone pair could be influenced by the conformation of the cyclohexane ring and the relative position of the chloromethyl group.

However, without specific experimental studies on reactions involving this compound, any discussion of diastereoselective induction remains theoretical. The principles of steric hindrance and conformational control would undoubtedly apply, but the extent of diastereoselectivity would need to be determined empirically.

A recent study on the visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4 + 2] cycloadditions demonstrates the feasibility of achieving high diastereoselectivity in the synthesis of complex cyclohexylamine structures. While not directly involving the target compound, this research underscores the importance of stereochemical control in the synthesis of substituted cyclohexylamines.

Computational and Theoretical Studies on 4 Chloromethyl Cyclohexyl Dimethyl Amine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties (e.g., DFT calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of a molecule. These methods can predict optimized molecular geometries, bond lengths, and bond angles with high accuracy. Furthermore, they provide a detailed picture of the electronic structure, including the distribution of electron density, and the energies and shapes of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For (4-Chloromethyl-cyclohexyl)-dimethyl-amine, such studies would reveal the influence of the chloromethyl and dimethylamine (B145610) substituents on the electronic properties of the cyclohexane (B81311) ring. At present, specific DFT data for this compound, such as its optimized coordinates or electronic properties, have not been reported in published studies.

Conformational Analysis and Energy Minimization Studies using Computational Approaches

The cyclohexane ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The substituents on the ring in this compound can exist in either axial or equatorial positions, leading to various stereoisomers (cis and trans) and conformers. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable, low-energy conformations. Energy minimization studies, using methods like the steepest descent or conjugate gradient algorithms, are essential for locating these stable structures. researchgate.netrsc.org Such an analysis would quantify the energetic differences between, for example, the cis and trans isomers and their respective chair conformers with axial or equatorial substituents. This information is critical for understanding the compound's three-dimensional structure and how it might interact with other molecules. However, specific energy minimization data and the relative stabilities of the conformers of this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other solutes. mdpi.comnih.gov For this compound, MD simulations could predict how the molecule behaves in different solvents, which is crucial for understanding its solubility and reactivity in various chemical environments. These simulations can also shed light on the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern its aggregation and interaction with biological targets. Research on related systems, such as dimethylamine, highlights the importance of these interactions. researchgate.net However, specific MD simulation studies detailing the solvation of this compound or its intermolecular interaction patterns have not been published.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For this compound, this could involve studying reactions such as nucleophilic substitution at the chloromethyl group or reactions involving the dimethylamino group. By calculating the energetics of the reaction coordinates, researchers can predict the feasibility and kinetics of various transformations. While computational studies on the reaction mechanisms of other amines and halogenated compounds are prevalent, specific investigations into the reactive pathways of this compound are absent from the literature.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to molecular motions. Similarly, predicted NMR chemical shifts can aid in the structural elucidation of complex molecules. Although the synthesis and characterization of related compounds have been reported, a dedicated study presenting the predicted spectroscopic signatures for this compound and their correlation with experimental spectra is not currently available.

Applications in Advanced Organic Synthesis and Chemical Biology

Utility as a Versatile Synthetic Intermediate and Building Block

The structure of (4-Chloromethyl-cyclohexyl)-dimethyl-amine, incorporating both a nucleophilic tertiary amine and an electrophilic chloromethyl group, positions it as a highly versatile synthetic intermediate. The chloromethyl group can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. Simultaneously, the dimethylamino group can act as a directing group, a base, or be quaternized to introduce positive charges, further expanding its synthetic utility.

This versatility is underscored by the applications of structurally similar compounds. For instance, N,N-Dimethylcyclohexylamine, which lacks the chloromethyl group, is utilized as a solvent and a catalyst in various reactions, highlighting the utility of the dimethylaminocyclohexyl scaffold. sigmaaldrich.com The addition of the chloromethyl group in this compound significantly enhances its potential as a building block by providing a reactive handle for covalent modification. This dual functionality is a key feature of many versatile building blocks used in the synthesis of complex organic molecules and natural products. dntb.gov.ua The ability to introduce diverse chemical entities via the chloromethyl group, while retaining or modifying the amine functionality, allows for the construction of a wide range of molecular architectures.

The principle of using multifunctional building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex targets. researchgate.netmdpi.com In this context, this compound serves as a prime example of a scaffold that can be elaborated in multiple directions to access diverse chemical space.

Precursor for the Synthesis of Complex Organic Molecules and Derivatives

The role of this compound as a precursor extends to the synthesis of intricate organic molecules with potential biological activity. The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold that is often found in bioactive compounds. By leveraging the reactivity of the chloromethyl and dimethylamino groups, complex derivatives can be synthesized.

For example, multicomponent reactions, which are powerful tools for the rapid generation of molecular complexity, can utilize amine and halide-containing building blocks to construct diverse libraries of compounds for biological screening. nih.govdntb.gov.ua A study on the synthesis of bioactive molecules through multicomponent reactions reported a derivative containing a cyclohexyl moiety that exhibited excellent antibacterial activity. nih.gov This demonstrates the potential of incorporating the this compound scaffold into drug discovery programs.

Furthermore, the synthesis of various heterocyclic compounds often relies on intermediates containing both nucleophilic and electrophilic centers. google.com The structure of this compound is well-suited for the construction of such heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. The modification of bioactive natural products often involves the introduction of amine-containing fragments to enhance their pharmacological properties, a strategy where this compound could serve as a valuable precursor. mdpi.commdpi.com

Table 1: Examples of Complex Molecules Derived from Cyclohexane-based Precursors

| Precursor Type | Resulting Complex Molecule Class | Potential Application | Reference |

| Amine-functionalized cyclohexane | Substituted quinolindiones | Antimycobacterial | nih.gov |

| Cyclohexane with reactive side chains | Spiro-oxindoles | Antibacterial | nih.gov |

| Differentiated difunctional cyclohexane | Peptidomimetics | Antiviral | nih.gov |

This table illustrates the types of complex molecules that can be synthesized from cyclohexane-based building blocks, highlighting the potential of this compound as a precursor.

Role as a Ligand in Transition Metal-Catalyzed Reactions

The dimethylamino group in this compound can act as a coordinating ligand for transition metals. The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal center, influencing its catalytic activity and selectivity. While direct studies on the use of this compound as a ligand are not prevalent, the application of related N,N-dimethyl-substituted cyclic amines in transition metal catalysis is well-documented.

The coordination of such amine ligands can stabilize the metal catalyst, modulate its electronic properties, and create a specific steric environment around the metal center. This can lead to enhanced reaction rates, improved yields, and better control over stereoselectivity in a variety of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The chloromethyl group offers a potential site for further modification of the ligand structure, allowing for the synthesis of tailored ligands with specific properties.

Application as a Catalyst or Organocatalyst in Specific Chemical Transformations

The tertiary amine functionality of this compound allows it to function as a base or nucleophilic catalyst in various organic reactions. This is a key principle in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical transformations.

A closely related compound, N,N-Dimethylcyclohexylamine, has been shown to act as a catalyst in the three-component organocatalyzed Strecker reaction on water. sigmaaldrich.com This reaction is a classic method for the synthesis of α-aminonitriles, which are precursors to amino acids. The catalytic role of the tertiary amine involves the activation of one of the reactants, facilitating the key bond-forming steps. The use of such amine catalysts is a significant area of research in green chemistry, offering an alternative to metal-based catalysts. nih.gov

Given the catalytic activity of its structural analog, it is highly probable that this compound could also serve as an effective organocatalyst. The presence of the chloromethyl group could potentially be used to immobilize the catalyst on a solid support, facilitating its recovery and reuse.

Table 2: Catalytic Applications of N,N-Dimethylcyclohexylamine

| Reaction Type | Role of N,N-Dimethylcyclohexylamine | Application | Reference |

| Polyurethane Foam Production | Blowing agent and catalyst | Manufacturing of insulation and cushioning materials | merlinchem.com |

| Strecker Reaction | Organocatalyst | Synthesis of α-aminonitriles | sigmaaldrich.com |

This table highlights the catalytic applications of the closely related N,N-Dimethylcyclohexylamine, suggesting potential roles for this compound.

Development of Functional Materials through Derivatization of this compound

The bifunctional nature of this compound makes it a promising monomer or building block for the synthesis of functional materials. The reactive chloromethyl group can be utilized for polymerization reactions or for grafting the molecule onto polymer backbones or surfaces.

For example, N,N-Dimethylcyclohexylamine is used as a catalyst in the production of polyurethane foams, which are important materials for insulation and other applications. merlinchem.comgoogle.com The derivatization of this compound could lead to the development of novel polyurethane materials with tailored properties. The incorporation of the dimethylamino group can impart specific functionalities to the resulting polymer, such as pH-responsiveness, metal-binding capabilities, or catalytic activity.

The synthesis of functional polymers for biomedical applications is a rapidly growing field. nih.govmdpi.commtu.edumpg.de By incorporating this compound into polymer structures, materials with potential applications in drug delivery, biosensing, or as antimicrobial surfaces could be developed. The tertiary amine can be quaternized to create cationic polymers, which are known to have antimicrobial properties and can interact with biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.